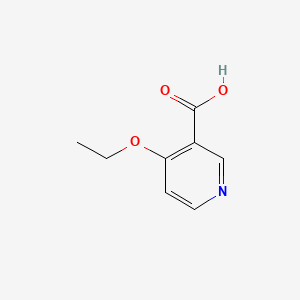

4-Ethoxynicotinic acid

Overview

Description

4-Ethoxynicotinic acid (4-ENA) is a chemical compound that belongs to the family of nicotinic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. 4-ENA has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, organic synthesis, and material sciences.

Scientific Research Applications

Synthesis and Catalytic Applications

4-Ethoxynicotinic acid has been utilized in various synthetic processes. For instance, a study described the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This method offers a green, simple, and efficient approach for preparing certain pyrazole derivatives (Zolfigol et al., 2013).

Coordination Chemistry and Luminescent Properties

In the field of coordination chemistry, 4-Ethoxynicotinic acid has been used to synthesize various lanthanide coordination polymers. These polymers display unique structural features and luminescent properties, with potential applications in materials science (Wang Jun et al., 2013).

Polymorphism Studies

Another study explored the polymorphism of 4-hydroxynicotinic acid, a compound closely related to 4-Ethoxynicotinic acid. This research provided insights into the various solid-state forms of the compound and their phase behaviors, which are critical for understanding its material properties (Long et al., 2016).

Magnetic Properties in Supramolecular Complexes

4-Ethoxynicotinic acid has also been used in the synthesis of supramolecular complexes with interesting magnetic properties. Studies have demonstrated how this compound, in combination with other ligands, can lead to the formation of complexes with specific magnetic interactions (Wang Jun et al., 2013).

Analysis in Pharmaceutical Chemistry

In pharmaceutical chemistry, 4-Ethoxynicotinic acid has been involved in the analysis and synthesis of various compounds. This includes its role in the synthesis of derivatives like ethyl 4-piperidingcarboxylate, which is an important intermediate in pharmaceutical production (Chen Ying-qi, 2007).

Safety and Hazards

Future Directions

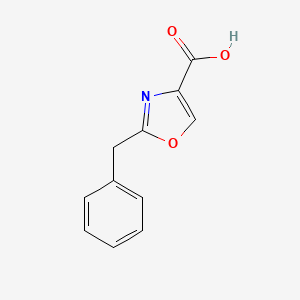

While specific future directions for 4-Ethoxynicotinic acid are not mentioned in the search results, there is a general trend in the field of organic acids towards improving their production efficiency through microbial fermentation . Additionally, there is interest in the development of new chemical entities in medicinal chemistry using oxazole, a moiety related to nicotinic acid .

Relevant Papers Several papers have been identified that may provide further insights into 4-Ethoxynicotinic acid and related compounds. These include a review on the therapeutic potentials of oxazole scaffolds , a comprehensive review on biological activities of oxazole derivatives , and a paper on pseudopeptides based on nicotinic acid with 4-amidoxime unit .

Mechanism of Action

Target of Action

4-Ethoxynicotinic acid is a derivative of nicotinic acid, which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic, composed of five homomeric or heteromeric subunits . They are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

Mode of Action

Nicotine, for instance, binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

For instance, nicotine can stimulate the release of neurotransmitters, leading to neuronal hyperexcitation .

Pharmacokinetics

Studies on nicotine have shown that it can rapidly permeate into the brain, equilibrating within seconds of extracellular application . The concentration of nicotine in the brain is within twofold of the extracellular value . Similar pharmacokinetic properties might be expected for 4-Ethoxynicotinic acid due to its structural similarity to nicotine.

Result of Action

Nicotine, a structurally similar compound, is known to have a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

properties

IUPAC Name |

4-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJROXNAIZAXDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

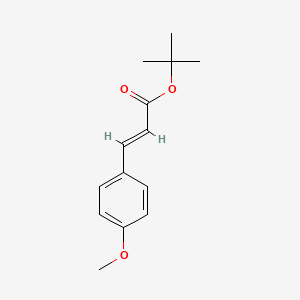

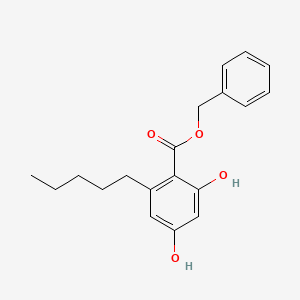

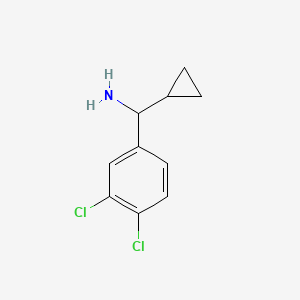

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

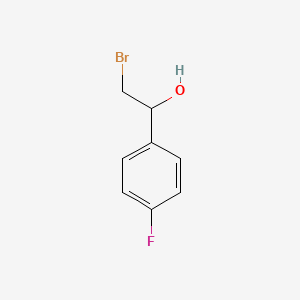

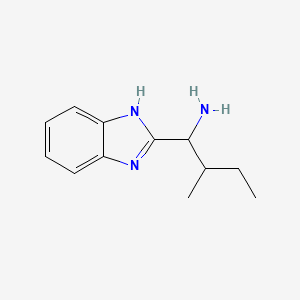

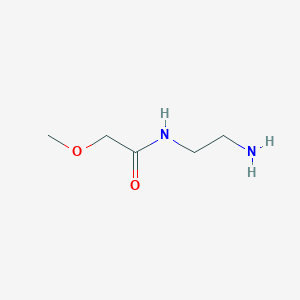

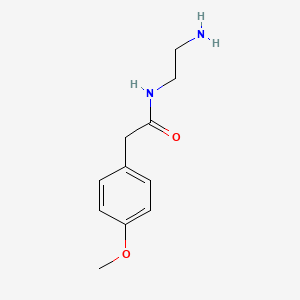

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)